molecular formula C8H9NO2 B1368598 2-Cyclobutanoyloxazole CAS No. 898758-84-4

2-Cyclobutanoyloxazole

Cat. No. B1368598
CAS RN: 898758-84-4
M. Wt: 151.16 g/mol
InChI Key: KSNKHOVJWRUTTM-UHFFFAOYSA-N
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Description

2-Cyclobutanoyloxazole (2-CBO) is an organic compound and a derivative of oxazole. It is an important intermediate in the synthesis of various heterocyclic compounds and is commonly used in the pharmaceutical and agrochemical industries. 2-CBO is also used in the synthesis of a variety of other organic compounds, such as cyclic ethers, cyclic amines, and cyclic phosphates. 2-CBO is an important reagent in the synthesis of heterocyclic compounds due to its high reactivity and low toxicity.

Scientific Research Applications

1. Environmental and Health Impact Studies

  • Fungicides and Environmental Safety : A study by Lin et al. (2014) discusses the use of conazoles, a class of imidazole- or triazole-containing drugs commonly used as fungicides. This research highlights the environmental impact of such compounds, which can contaminate surface aquifers, and their potential carcinogenic mechanisms associated with cytochrome P450 enzymes (CYPs) (Lin, Chou, & Chen, 2014).

2. Pharmacological Research

  • Anti-Inflammatory Applications : A study by Seth et al. (2014) identifies 2-(2-arylphenyl)benzoxazole as a novel anti-inflammatory scaffold, highlighting its potential therapeutic use in inhibiting cyclooxygenase-2 (COX-2). This research offers insights into the development of new anti-inflammatory agents (Seth, Garg, Kumar, Purohit, Meena, Goyal, Banerjee, & Chakraborti, 2014).

3. Chemical Structure and Molecular Analysis

  • Structural Analysis and DFT Calculations : The structural features of compounds involving cyclobutane are explored in a paper by Sen et al. (2015), emphasizing the importance of such structures in pharmacology and biotechnology. This research includes X-ray diffraction and DFT computational studies on these compounds (Sen, Yilmaz, Dinçer, & Cukurovalı, 2015).

4. Biosynthetic Pathways and Marine Alkaloid Studies

  • Marine Alkaloid Dimers : Beniddir et al. (2016) discuss the biosynthetic pathways of cyclobutane-centered marine alkaloid dimers, providing insight into their chemical diversity and stereochemical outcomes. This research is vital for understanding natural product chemistry and its applications (Beniddir, Evanno, Joseph, Skiredj, & Poupon, 2016).

5. Enzymatic Reactions and Toxicology Studies

Safety and Hazards

The safety data sheet (SDS) for 2-Cyclobutanoyloxazole indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

cyclobutyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNKHOVJWRUTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642045
Record name Cyclobutyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898758-84-4
Record name Cyclobutyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclobutanoyloxazole
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2-Cyclobutanoyloxazole

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